4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride
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Overview
Description
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride: is a chemical compound with the molecular formula C6H3ClFNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-5-fluoro-pyridine with a formylating agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Chloro-5-fluoro-pyridine-3-carboxylic acid.
Reduction: 4-Chloro-5-fluoro-pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound is studied for its potential biological activities. It can be used in the synthesis of bioactive molecules that may have therapeutic applications .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for various chemical syntheses .
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the chlorine and fluorine atoms can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
2-Chloro-5-(4-fluorophenyl)pyridine-3-carbaldehyde: This compound has a similar structure but with a phenyl group attached to the pyridine ring.
4-Chloro-5-fluoro-pyridine-3-carboxylic acid: This is the oxidized form of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride.
Properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJTUZMJFGHTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-41-6 |
Source
|
Record name | 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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